molecular formula C12H7ClN2 B13925327 2-Chloro-4-(phenylethynyl)pyrimidine

2-Chloro-4-(phenylethynyl)pyrimidine

Cat. No.: B13925327
M. Wt: 214.65 g/mol
InChI Key: WNTDBHWKNCZUHY-UHFFFAOYSA-N
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Description

2-Chloro-4-(phenylethynyl)pyrimidine is a high-purity chemical building block designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound, with the molecular formula C12H7ClN2 and a molecular weight of 214.65, is characterized by its distinct pyrimidine core functionalized with both a chlorine atom and a phenylethynyl group . The chlorine at the 2-position of the pyrimidine ring is a common reactive site, making this compound a versatile synthetic intermediate for nucleophilic substitution reactions . Researchers can utilize this handle to create diverse libraries of derivatives by substituting the chlorine with various amines and other nucleophiles. The rigid, linear phenylethynyl substituent can influence the molecule's planarity and electronic properties, which is valuable in the design of active pharmaceutical ingredients (APIs) and functional materials. As a key intermediate, its primary research value lies in the construction of more complex molecules for biological screening and structure-activity relationship (SAR) studies. This product is offered with a guaranteed purity of ≥95% . It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H7ClN2

Molecular Weight

214.65 g/mol

IUPAC Name

2-chloro-4-(2-phenylethynyl)pyrimidine

InChI

InChI=1S/C12H7ClN2/c13-12-14-9-8-11(15-12)7-6-10-4-2-1-3-5-10/h1-5,8-9H

InChI Key

WNTDBHWKNCZUHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=NC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Organolithium Addition to 2-Chloropyrimidine

One of the primary and well-documented methods to prepare this compound involves the nucleophilic addition of a phenylethynyl organolithium reagent to 2-chloropyrimidine under controlled low-temperature conditions.

Procedure:

  • Phenylacetylene is treated with n-butyllithium (2.5 M in hexanes) at -78 °C in tetrahydrofuran (THF) to generate the phenylethynyl lithium intermediate.
  • After stirring for 30 minutes at -78 °C, a solution of 2-chloropyrimidine in THF is added dropwise.
  • The reaction mixture is allowed to warm slowly to -30 °C over 3 hours, facilitating the nucleophilic substitution at the 4-position of the pyrimidine ring.
  • The reaction is quenched with water and subsequently oxidized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to afford this compound.

Yields and Characterization:

  • The isolated yield of this compound under these conditions is reported at approximately 37%.
  • Melting point: 102–105 °C.
  • Characterization includes ^1H-NMR and ^13C-NMR spectra consistent with the expected structure.

This method is versatile and can be extended to prepare 2-chloro-4-(heteroaryl)pyrimidines by substituting phenylacetylene with other terminal alkynes or heteroaryl lithium reagents.

Palladium-Catalyzed Cross-Coupling (Sonogashira Reaction)

An alternative and widely used approach is the palladium-catalyzed Sonogashira cross-coupling of 2-chloropyrimidine derivatives with phenylacetylene.

Key Features:

  • The reaction employs Pd(PPh3)2Cl_2 as the palladium catalyst and CuI as a co-catalyst.
  • The coupling is generally carried out in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Triethylamine (Et_3N) is used as a base to facilitate the deprotonation of phenylacetylene.
  • The reaction is conducted under an inert nitrogen atmosphere at room temperature or slightly elevated temperatures.

Advantages:

  • This method provides high selectivity for the C–C bond formation at the 4-position of the pyrimidine ring.
  • It tolerates a variety of functional groups on both coupling partners.
  • The catalytic system Pd/CuI/PPh_3 is efficient and avoids side reactions such as C–O bond formation or alkyne dimerization.

Example:

  • The reaction of 4-chlorothieno[2,3-d]pyrimidine with phenylacetylene under Pd/CuI catalysis in methanol yields the corresponding 4-alkynylated pyrimidine in excellent yields (up to 95% reported in related systems).
  • Although this example involves a thieno-fused pyrimidine, the catalytic system and conditions are directly applicable to 2-chloropyrimidine derivatives.

Sequential Amination and Substitution Reactions

In some synthetic routes, this compound serves as an intermediate for further functionalization, such as amination at the 2-position.

  • The compound can be reacted with various amines in refluxing toluene for 24 hours to displace the 2-chloro substituent selectively.
  • This reaction proceeds via nucleophilic aromatic substitution, generating 2-amino-4-(phenylethynyl)pyrimidine derivatives.
  • The initial preparation of this compound is thus a critical step for the synthesis of a broad range of pyrimidine-based compounds.

Comparative Data Table of Preparation Methods

Method Key Reagents & Conditions Yield (%) Advantages Limitations
Organolithium Addition Phenylacetylene + n-BuLi at -78 °C, then 2-chloropyrimidine ~37 Direct, straightforward; mild conditions Moderate yield; requires low temperature
Pd-Catalyzed Sonogashira Coupling Pd(PPh3)2Cl2, CuI, Et3N, DMF or MeOH, N_2 atmosphere Up to 95* High yield; mild; broad substrate scope Requires expensive catalysts
Nucleophilic Aromatic Substitution (Amination) This compound + amine, reflux in toluene Variable Enables further functionalization Requires prior preparation of chloroalkynyl intermediate

*Yield from related pyrimidine derivatives under Pd/CuI catalysis.

Research Discoveries and Insights

  • The organolithium approach allows regioselective substitution at the 4-position of 2-chloropyrimidine, preserving the 2-chloro substituent for further synthetic elaboration.
  • The oxidation step with DDQ after nucleophilic addition is critical to restore aromaticity and obtain the desired pyrimidine product.
  • Pd/CuI catalysis provides a practical and scalable method for the synthesis of 4-alkynylpyrimidines, with excellent selectivity and minimal side reactions.
  • The choice of solvent and base in the Sonogashira coupling significantly affects the reaction efficiency and product purity.
  • Amination of the 2-chloro substituent in this compound expands the chemical space of pyrimidine derivatives, useful for medicinal chemistry applications.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(2-phenylethynyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Reaction conditions typically involve the use of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.

    Coupling Reactions: Reagents include organoboron compounds (for Suzuki-Miyaura) or alkenes (for Heck). Catalysts such as palladium complexes and bases like potassium carbonate are commonly used.

Major Products

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Coupling Reactions: Products are more complex aromatic compounds with extended conjugation.

Scientific Research Applications

2-chloro-4-(2-phenylethynyl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-4-(2-phenylethynyl)pyrimidine depends on its specific application:

    Enzyme Inhibition: The compound may act as an inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Pharmacological and Functional Differences

  • CNS Activity: The phenylethynyl group in 2-chloro-4-(phenylethynyl)pyrimidine facilitates CNS penetration and serotonin receptor binding, unlike nitrophenoxy or thiophene derivatives, which are optimized for peripheral targets .
  • Anticonvulsant vs. Anticancer Activity: Thienopyrimidines with triazole substituents (e.g., compound 6) show efficacy in the MES test (30 mg/kg), while nitrophenoxy-thiophene derivatives are tailored for anticancer applications, reflecting substituent-driven target selectivity .
  • Synthetic Efficiency: The nitrophenoxy-thiophene compound achieves an 85% yield via optimized stepwise reactions, contrasting with the moderate yields of CNS-active derivatives due to complex aromatization steps .

Electronic and Reactivity Profiles

  • Electron-Withdrawing Groups: Nitrophenoxy and trifluoromethyl (e.g., 2-chloro-4-(trifluoromethyl)pyrimidine ) groups increase electrophilicity at C2, enhancing susceptibility to nucleophilic displacement.
  • Electron-Donating Groups : Furan and piperidine substituents decrease electrophilicity, favoring reactions at other positions or altering metabolic stability .

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